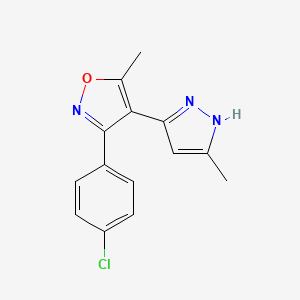
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group, a 5-methyl group, and a 5-methyl-1H-pyrazol-3-yl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole typically involves the reaction of 3-substituted isoxazole-5-carbaldehydes with 4-chlorophenyl hydrazine under microwave irradiation. This reaction is carried out over a solid support such as SiO2 at 70°C under solvent-free conditions, yielding the desired product in high yields within 8-12 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and favorable binding free energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols): Known for their wide range of biological activities, including anti-malarial and anti-inflammatory properties.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Propriétés
Numéro CAS |
914287-50-6 |
|---|---|
Formule moléculaire |
C14H12ClN3O |
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(17-16-8)13-9(2)19-18-14(13)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
LOLRZGAVUKHUPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)C2=C(ON=C2C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















